molecular formula C11H14N2S2 B249488 N-phenylthiomorpholine-4-carbothioamide

N-phenylthiomorpholine-4-carbothioamide

Cat. No. B249488
M. Wt: 238.4 g/mol
InChI Key: PCUGGIIUXSDCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylthiomorpholine-4-carbothioamide (PTMTC) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTMTC is a thiol-containing compound that has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies.

Mechanism of Action

N-phenylthiomorpholine-4-carbothioamide binds to metal ions through its thiol group, forming a stable complex. The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can affect the structure and function of proteins that are involved in metal ion homeostasis. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the activity of copper-transporting ATPases, which are responsible for transporting copper ions across cell membranes.
Biochemical and Physiological Effects:
The binding of N-phenylthiomorpholine-4-carbothioamide to metal ions can have various biochemical and physiological effects. For example, N-phenylthiomorpholine-4-carbothioamide has been shown to inhibit the growth of cancer cells by disrupting copper homeostasis. In addition, N-phenylthiomorpholine-4-carbothioamide has been shown to protect against oxidative stress by chelating metal ions that can generate reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of N-phenylthiomorpholine-4-carbothioamide in lab experiments has several advantages. N-phenylthiomorpholine-4-carbothioamide is a stable compound that can be easily synthesized and purified. In addition, N-phenylthiomorpholine-4-carbothioamide has a high affinity for metal ions, making it a useful tool for investigating metal ion homeostasis. However, N-phenylthiomorpholine-4-carbothioamide has some limitations. N-phenylthiomorpholine-4-carbothioamide can bind to other thiols in biological systems, leading to nonspecific effects. In addition, N-phenylthiomorpholine-4-carbothioamide can interfere with other metal-binding proteins, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research. One area of interest is the role of N-phenylthiomorpholine-4-carbothioamide in metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of N-phenylthiomorpholine-4-carbothioamide-based therapeutics for cancer treatment. Finally, the development of new chelating agents based on N-phenylthiomorpholine-4-carbothioamide could lead to the discovery of new metal ion-binding proteins and pathways.
In conclusion, N-phenylthiomorpholine-4-carbothioamide is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-phenylthiomorpholine-4-carbothioamide has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies. N-phenylthiomorpholine-4-carbothioamide has several advantages and limitations for lab experiments, and there are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research.

Synthesis Methods

N-phenylthiomorpholine-4-carbothioamide can be synthesized by reacting phenyl isothiocyanate with thiomorpholine-4-carbothioamide in the presence of a base. The reaction yields N-phenylthiomorpholine-4-carbothioamide as a white solid with a melting point of 182-184°C. The purity of N-phenylthiomorpholine-4-carbothioamide can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-phenylthiomorpholine-4-carbothioamide has been widely used in scientific research as a chelating agent for metal ions. Metal ions play a crucial role in many biological processes, and their binding to proteins can affect their structure and function. N-phenylthiomorpholine-4-carbothioamide has been shown to bind to metal ions such as copper, nickel, and zinc, making it a useful tool for investigating the role of metal ions in biological systems.

properties

Product Name

N-phenylthiomorpholine-4-carbothioamide

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-phenylthiomorpholine-4-carbothioamide

InChI

InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)

InChI Key

PCUGGIIUXSDCEJ-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=S)NC2=CC=CC=C2

Canonical SMILES

C1CSCCN1C(=S)NC2=CC=CC=C2

Origin of Product

United States

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